methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine
Description
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine is a chemical compound with the molecular formula C9H12N4. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields such as corrosion inhibition, UV stabilization, and medicinal chemistry .
Properties
CAS No. |
1781043-46-6 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings[][4].
Mechanism of Action
The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moiety allows it to form stable complexes with metal ions, which can inhibit enzymatic activity or alter receptor function. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine can be compared with other benzotriazole derivatives such as:
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Known for its UV stabilization properties.
N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine: Used as a corrosion inhibitor.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Utilized in high-temperature polymer processing.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
